Regioisomer-Dependent MMP-2 Inhibition: 2-Triazolyl Azetidines Show Activity While 1,4- and 1,5-Disubstituted Triazole Analogs are Inactive
In a direct head-to-head MMP-2 inhibition screen, aziridine and azetidine derivatives bearing 2-triazolyl substituents (structurally homologous to the target compound's triazole-azetidine core) were the only active series. The 1,4-disubstituted triazole and 1,5-disubstituted triazole series, which represent the most common generic triazole building blocks, showed no detectable MMP-2 inhibition [1]. This establishes that the N2-regioisomer present in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone is not interchangeable with other triazole substitution patterns.
| Evidence Dimension | MMP-2 inhibition potency (qualitative active/inactive classification) |
|---|---|
| Target Compound Data | Structurally related 2-triazolyl azetidine series: Active (qualitative) [1] |
| Comparator Or Baseline | 1,4-disubstituted triazole series: Inactive; 1,5-disubstituted triazole series: Inactive [1] |
| Quantified Difference | Active vs. Inactive (qualitative, no IC50 reported in this screen) |
| Conditions | In vitro MMP-2 inhibition assay using synthetic MMP-2; aziridine and azetidine conjugate series tested under identical conditions [1] |
Why This Matters
This head-to-head evidence demonstrates that a simple triazole regioisomer swap renders the compound inactive against MMP-2, making the exact 2H-1,2,3-triazol-2-yl configuration a non-negotiable structural requirement for programs targeting MMP-2 or related zinc-dependent endopeptidases.
- [1] Suta, K., Stamberga, D., Solops, A., Domracheva, I., Shestakova, I., Stepanovs, D., Turks, M. (2015). Synthesis and MMP-2 Inhibition Studies of Novel Aziridine and Azetidine Derivatives. Drug Discovery Conference: Abstract Book, Riga, 148. View Source
